molecular formula C18H22N2O2S B4933302 2-(8-Methoxy-4-methylquinolin-2-yl)sulfanyl-1-pyrrolidin-1-ylpropan-1-one

2-(8-Methoxy-4-methylquinolin-2-yl)sulfanyl-1-pyrrolidin-1-ylpropan-1-one

Cat. No.: B4933302
M. Wt: 330.4 g/mol
InChI Key: VXCJQYBUDMCBRK-UHFFFAOYSA-N
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Description

2-(8-Methoxy-4-methylquinolin-2-yl)sulfanyl-1-pyrrolidin-1-ylpropan-1-one is a complex organic compound featuring a quinoline core, a sulfanyl group, and a pyrrolidinyl moiety

Properties

IUPAC Name

2-(8-methoxy-4-methylquinolin-2-yl)sulfanyl-1-pyrrolidin-1-ylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O2S/c1-12-11-16(19-17-14(12)7-6-8-15(17)22-3)23-13(2)18(21)20-9-4-5-10-20/h6-8,11,13H,4-5,9-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXCJQYBUDMCBRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C=CC=C2OC)SC(C)C(=O)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(8-Methoxy-4-methylquinolin-2-yl)sulfanyl-1-pyrrolidin-1-ylpropan-1-one typically involves multiple steps, starting with the preparation of the quinoline core. One common method involves the reaction of 8-methoxy-4-methylquinoline with a suitable thiol reagent to introduce the sulfanyl group. This is followed by the addition of a pyrrolidinyl group through nucleophilic substitution reactions .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and other advanced techniques can also enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-(8-Methoxy-4-methylquinolin-2-yl)sulfanyl-1-pyrrolidin-1-ylpropan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve the use of alkyl halides or other electrophiles .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the quinoline core can produce dihydroquinoline derivatives .

Scientific Research Applications

2-(8-Methoxy-4-methylquinolin-2-yl)sulfanyl-1-pyrrolidin-1-ylpropan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(8-Methoxy-4-methylquinolin-2-yl)sulfanyl-1-pyrrolidin-1-ylpropan-1-one involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, while the sulfanyl and pyrrolidinyl groups can interact with proteins and enzymes. These interactions can modulate the activity of these biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinoline derivatives with sulfanyl and pyrrolidinyl groups, such as:

Uniqueness

The uniqueness of 2-(8-Methoxy-4-methylquinolin-2-yl)sulfanyl-1-pyrrolidin-1-ylpropan-1-one lies in its specific substitution pattern, which can confer distinct chemical and biological properties. The presence of both methoxy and methyl groups on the quinoline core can influence its reactivity and interactions with other molecules .

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